molecular formula C44H52F8I2O6S2 B13916111 Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate CAS No. 799274-55-8

Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate

Cat. No.: B13916111
CAS No.: 799274-55-8
M. Wt: 1146.8 g/mol
InChI Key: MWWKFJPNDFZWRY-UHFFFAOYSA-L
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Description

Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate: is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various applications, particularly in the field of photolithography and polymerization processes. The compound is characterized by its high reactivity and ability to generate acid upon exposure to light, making it valuable in industrial and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate typically involves the reaction of iodine with tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid is then added to facilitate the formation of the iodonium salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment and safety measures is essential due to the reactive nature of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate involves the absorption of light, leading to the cleavage of the iodonium group. This cleavage generates a cationic portion and an anionic portion, which are highly reactive. The generated acid and free radicals can initiate polymerization reactions or other chemical transformations .

Comparison with Similar Compounds

Uniqueness: Bis(4-tert-butylphenyl)iodonium 1,4-perfluorobutanedisulfonate is unique due to its specific perfluorobutanedisulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for certain photoinitiation and photoacid generation applications compared to its analogs .

Properties

CAS No.

799274-55-8

Molecular Formula

C44H52F8I2O6S2

Molecular Weight

1146.8 g/mol

IUPAC Name

bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonate

InChI

InChI=1S/2C20H26I.C4H2F8O6S2/c2*1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18/h2*7-14H,1-6H3;(H,13,14,15)(H,16,17,18)/q2*+1;/p-2

InChI Key

MWWKFJPNDFZWRY-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)S(=O)(=O)[O-])(F)F

Origin of Product

United States

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